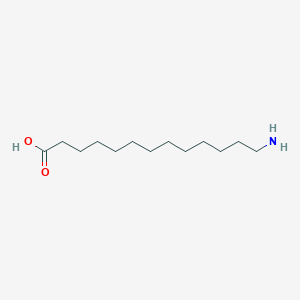

13-Aminotridecanoic acid

概要

説明

13-Aminotridecanoic acid is an organic compound with the molecular formula C13H27NO2. It is a long-chain fatty acid with an amino group at the 13th carbon position. This compound is typically a colorless to white solid, though it can sometimes appear yellow. It is soluble in water and various organic solvents such as alcohols, ethers, and ketones .

準備方法

Synthetic Routes and Reaction Conditions: 13-Aminotridecanoic acid can be synthesized through a multi-step process starting from octanoic acid. The general steps include:

Preparation of the corresponding acyl chloride: Octanoic acid is first converted to its acyl chloride derivative using reagents like thionyl chloride or oxalyl chloride.

Reaction with ammonia or amines: The acyl chloride is then reacted with ammonia or amines (such as tridecylamine) to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential toxicity of intermediates and reagents used in the synthesis .

化学反応の分析

Oxidation Reactions

The amino group (-NH₂) undergoes oxidation to form oxo derivatives. Common oxidizing agents include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic medium | 13-Oxotridecanoic acid | |

| CrO₃ | Aqueous H₂SO₄ | Nitroso intermediates |

Mechanistic Insight : Oxidation typically proceeds via radical intermediates, with the amino group converting to a nitroso or nitro derivative depending on reaction severity .

Reduction Reactions

The carboxylic acid (-COOH) can be reduced to primary alcohols using hydride donors:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | Dry ether | 13-Aminotridecan-1-ol | |

| NaBH₄/I₂ | THF, 0°C | Alcohol derivatives |

Key Finding : Reduction selectivity depends on steric hindrance; the long aliphatic chain facilitates efficient conversion .

Substitution Reactions

The carboxylic acid participates in nucleophilic acyl substitution to form esters and amides:

Esterification

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| CH₃OH/H⁺ | Reflux | Methyl 13-aminotridecanoate | |

| SOCl₂ + R-OH | Room temp | Alkyl esters |

Amide Formation

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NH₃ (g) | High pressure | 13-Aminotridecanamide | |

| R-NH₂ | DCC, DMAP | N-substituted amides |

Note : Amidation often requires activation of the carboxylic acid (e.g., via acyl chlorides) .

Acylation at the Amino Group

The amino group reacts with acylating agents to form secondary amides:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetic anhydride | Pyridine | N-Acetyl derivative | |

| Benzoyl chloride | Base catalysis | N-Benzoylated compound |

Application : These derivatives are pivotal in peptide-mimetic drug design .

Decarboxylation and Side-Chain Modifications

Under specific conditions, decarboxylation or chain elongation occurs:

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Hunsdiecker | Br₂, AgNO₃ | 12-Aminododecane | |

| Elongation | Malonyl-CoA | Odd-chain fatty acids |

Biological Relevance : The compound serves as a substrate in fatty acid elongation pathways mediated by ELOVL enzymes .

Comparative Reactivity with Analogues

| Compound | Reactivity Profile | Unique Features |

|---|---|---|

| Tridecanoic acid | Lacks amino group reactivity | Limited to carboxyl chemistry |

| This compound | Bifunctional reactivity | Enables dual modifications |

Toxicological Considerations

At high concentrations (>500 µg/mL), the compound exhibits cytotoxicity due to membrane disruption .

科学的研究の応用

Nutritional Applications

13-Aminotridecanoic acid has been studied for its potential role in nutrition, particularly regarding fatty acid profiles and their effects on health. Research indicates that it can influence lipid metabolism and may have implications for dietary formulations.

Case Study: Fatty Acid Composition in Diets

A study analyzing the fatty acid composition in various diets highlighted the significance of long-chain fatty acids like tridecanoic acid. The findings suggested that diets enriched with specific fatty acids could enhance metabolic health and reduce the risk of chronic diseases .

| Diet Type | Fatty Acid Composition | Health Implications |

|---|---|---|

| Standard Diet | Low in long-chain fatty acids | Higher risk of metabolic disorders |

| Enriched Diet | High in tridecanoic acid | Improved lipid profiles and metabolic health |

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is attributed to its ability to disrupt bacterial membranes.

Case Study: Antimicrobial Testing

In a controlled laboratory setting, the antimicrobial activity of tridecanoic acid was evaluated against MRSA. The minimal inhibitory concentration (MIC) was determined, showcasing its potential as an alternative antimicrobial agent.

| Pathogen | MIC (μg/ml) | Effectiveness |

|---|---|---|

| MRSA | 400 | Significant bactericidal effect observed |

Biochemical Applications

In biochemistry, this compound serves as a substrate for various enzymatic reactions. Its interaction with phospholipase A2 has been documented, revealing insights into enzyme-substrate dynamics.

Case Study: Enzyme Interaction

Research on the binding of tridecanoic acid to phospholipase A2 illustrated its role in enzyme functionality. The study provided structural insights into how this fatty acid influences enzyme activity, potentially leading to therapeutic applications.

| Enzyme | Substrate | Binding Affinity |

|---|---|---|

| Phospholipase A2 | Tridecanoic acid | High affinity observed through structural analysis |

Toxicological Considerations

While this compound has beneficial applications, it is also essential to consider its toxicity profile. Studies indicate that at high concentrations, it may exhibit toxic effects. Understanding these effects is crucial for safe application in food and pharmaceutical industries.

Toxicity Data Table

| Effect | Concentration | Observed Outcome |

|---|---|---|

| Acute Toxicity | >1000 μg/ml | Significant cytotoxic effects noted |

| Chronic Exposure | >500 μg/ml | Potential risk of organ toxicity |

作用機序

The mechanism of action of 13-Aminotridecanoic acid involves its interaction with various molecular targets and pathways. It can act as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

類似化合物との比較

Tridecanoic acid: A similar long-chain fatty acid without the amino group.

13-Aminotridecanoic acid derivatives: Compounds with modifications at the amino or carboxylic acid groups.

Uniqueness: this compound is unique due to the presence of both an amino group and a long aliphatic chain, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

生物活性

13-Aminotridecanoic acid (also known as N-tridecanoate or C13:0) is a long-chain fatty acid that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is classified as an odd-chain saturated fatty acid (OCSFA) with 13 carbon atoms. It is primarily known for its role in the synthesis of nylon-13 and is found in various biological systems, including human tissues. Its hydrophobic nature makes it poorly soluble in water, which influences its metabolic pathways and biological interactions .

Fatty Acid Metabolism

Research indicates that this compound is involved in fatty acid metabolism, particularly through the elongation process catalyzed by elongase enzymes. The ELOVL6 gene product has been identified as a key enzyme responsible for the elongation of n-13:0 to n-15:0 and subsequently to n-17:0 fatty acids. This process is critical in maintaining cellular lipid homeostasis and energy balance .

Table 1: Elongation Activity of ELOVL Enzymes on OCSFA

| Substrate | Elongase | Elongation Activity (%) |

|---|---|---|

| n-13:0 | ELOVL6 | 131.19 ± 5.52 |

| n-15:0 | ELOVL6 | 129.51 ± 1.74 |

| n-15:0 | ELOVL7 | 113.99 ± 1.30 |

This table summarizes the elongation activity of different ELOVL enzymes on odd-chain saturated fatty acids, highlighting the significant role of ELOVL6 in metabolizing this compound .

Potential Toxicity and Health Implications

While tridecanoic acid has beneficial metabolic roles, it is also noted for its potentially toxic effects at high concentrations. It can influence various metabolic pathways, including those related to insulin sensitivity and type 2 diabetes risk. Studies have shown a correlation between odd-chain saturated fatty acids and improved insulin sensitivity, suggesting that they may play a protective role against metabolic disorders .

Case Study: Insulin Sensitivity and Dietary Intake

A study conducted on dietary intake patterns indicated that higher levels of odd-chain fatty acids, including tridecanoic acid, were associated with improved insulin sensitivity among participants consuming dairy products. This finding suggests that dietary sources rich in these fatty acids could be beneficial for metabolic health .

Research on Cancer Cell Metabolism

Another significant area of research involves the role of sorting nexin 10 (SNX10) in regulating amino acid metabolism and mTOR signaling pathways in colorectal cancer (CRC). While not directly studying tridecanoic acid, this research highlights how fatty acid metabolism can influence cancer cell behavior and survival under nutrient deprivation conditions . The interplay between amino acids and fatty acids in cancer metabolism underscores the complexity of metabolic regulation involving compounds like this compound.

特性

IUPAC Name |

13-aminotridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNQOXAUNKFXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCN)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26796-67-8 | |

| Record name | Tridecanoic acid, 13-amino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。